(E)-ethyl N'-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate involves several steps. One common synthetic route starts with the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane to form 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then reacted with hydrogen peroxide and sodium hydroxide to yield 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide. The carboxamide undergoes Hofmann rearrangement in the presence of PhI(OAc)2 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by condensation with N-(tert-butoxycarbonyl)ethylenediamine (Boc-EDA) to obtain the final product .
Chemical Reactions Analysis
Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Scientific Research Applications
Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate involves its interaction with various molecular targets. The compound’s pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interact with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:
1-Methyl-5-amino-1H-pyrazole-4-carboxamide: Shares the pyrazole core but differs in the functional groups attached.
Ethyl 1-methyl-5-amino-1H-pyrazole-4-carboxylate: Another similar compound with different ester functionality.
1-Methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carbonitrile: An intermediate in the synthesis of the target compound.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate.
Properties
Molecular Formula |
C9H15N5O2 |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
ethyl (1Z)-N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate |
InChI |
InChI=1S/C9H15N5O2/c1-4-16-6(2)12-13-9(15)7-5-11-14(3)8(7)10/h5H,4,10H2,1-3H3,(H,13,15)/b12-6- |
InChI Key |
LKBDLUGBWAFBBL-SDQBBNPISA-N |
Isomeric SMILES |
CCO/C(=N\NC(=O)C1=C(N(N=C1)C)N)/C |
Canonical SMILES |
CCOC(=NNC(=O)C1=C(N(N=C1)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.